molecular formula C22H29N7O4S B2519003 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1172842-75-9

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2519003
CAS RN: 1172842-75-9
M. Wt: 487.58
InChI Key: FXZPDKURIHOQCM-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic molecule that appears to be related to a class of compounds known for their potential biological applications, particularly in the field of medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the use of precursor molecules that are of interest in drug chemistry. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides reported in one of the papers utilizes 4-aminophenazone, also known as antipyrine, as a starting material . This suggests that the synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might also involve multi-step reactions starting from a similar non-steroidal anti-inflammatory drug or another relevant precursor.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a pyrazole or pyrazolopyrimidin core, which is often substituted with various functional groups that can affect the molecule's biological activity and interactions with biological targets. The presence of a morpholino group and a sulfamoyl benzamide moiety in the compound of interest suggests that it may have unique interactions with its biological targets due to these structural features.

Chemical Reactions Analysis

The chemical reactions involving compounds like the one are likely to be influenced by the functional groups present on the core structure. For example, the benzamide derivatives mentioned in the second paper have shown the ability to inhibit alkaline phosphatases and ecto-5'-nucleotidases, indicating that the compound may also participate in similar inhibitory reactions with enzymes or other nucleotide protein targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide are not provided, related compounds have shown significant biological activity, such as antiproliferative effects . This suggests that the compound may possess similar properties, including good metabolic stability and the potential to modulate biological processes like autophagy . The presence of dimethyl groups and a morpholino ring could also influence the lipophilicity, solubility, and overall pharmacokinetic profile of the compound.

Scientific Research Applications

Heterocyclic Compound Synthesis

This area involves the development of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their biological and pharmacological properties. Researchers have synthesized various derivatives by incorporating different functional groups and heteroatoms into the core structure of pyrazolo[3,4-d]pyrimidin-1-yl and related frameworks, aiming to explore their potential biological activities and chemical properties.

  • Synthesis Techniques : Advanced synthesis techniques, including microwave irradiation and cyclocondensation reactions, have been employed to prepare these derivatives, highlighting the importance of efficient and eco-friendly methods in modern organic synthesis (Deohate & Palaspagar, 2020).

  • Heterocyclic Derivatives : The creation of diverse heterocyclic derivatives, such as pyrazoles, triazoles, and pyrimidines, showcases the versatility of the core structure in generating a wide array of compounds with potential for various applications (Saeed et al., 2015).

Biological Evaluation

The synthesized compounds have undergone biological evaluation to assess their potential as therapeutic agents. This includes testing for antimicrobial, anti-inflammatory, analgesic, and anticancer activities, which are critical areas in the development of new drugs.

  • Antimicrobial Activity : Certain derivatives have shown significant antimicrobial properties, suggesting their potential as novel agents for combating bacterial and fungal infections (Mabkhot et al., 2016).

  • Anticancer Potential : Some derivatives have exhibited anticancer activities against various cancer cell lines, indicating their potential as lead compounds in the development of new anticancer therapies (Abdellatif et al., 2014).

properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O4S/c1-15-12-28(13-16(2)33-15)20-19-11-26-29(21(19)25-14-24-20)10-9-23-22(30)17-5-7-18(8-6-17)34(31,32)27(3)4/h5-8,11,14-16H,9-10,12-13H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZPDKURIHOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

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